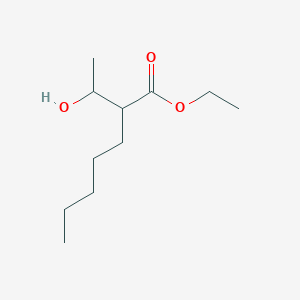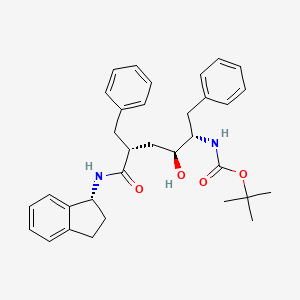
2,4-Quinazolinediamine, 5,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Quinazolinediamine, 5,6-dichloro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine atoms at the 5 and 6 positions of the quinazoline ring enhances its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- typically involves the reaction of 5,6-dichloroanthranilic acid with formamide under reflux conditions. The reaction proceeds through cyclization to form the quinazoline ring . Another method involves the use of 5,6-dichloro-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized to form the desired compound .
Industrial Production Methods: Industrial production of 2,4-Quinazolinediamine, 5,6-dichloro- often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Quinazolinediamine, 5,6-dichloro- undergoes various chemical reactions, including:
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Quinazolinediamine, 5,6-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Quinazolinediamine, 5,6-dichloro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Quinazolinediamine, 5,6-dimethyl-
- 2,4-Quinazolinediamine, 5,6-difluoro-
- 2,4-Quinazolinediamine, 5,6-dibromo-
Comparison: 2,4-Quinazolinediamine, 5,6-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to other similar compounds with different substituents . The chlorine atoms also influence the compound’s physicochemical properties, such as solubility and stability .
Eigenschaften
CAS-Nummer |
50546-08-2 |
|---|---|
Molekularformel |
C8H6Cl2N4 |
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
5,6-dichloroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
InChI-Schlüssel |
MKUYNZIAFJYAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)






